molecular formula C19H28N2O3 B11031018 1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol

1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B11031018
M. Wt: 332.4 g/mol
InChI Key: CLDZFILPNCZUKG-UHFFFAOYSA-N
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Description

1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a quinoline core, a morpholine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic synthesisCommon reagents used in the synthesis include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in experimental models of Parkinson’s disease. The compound’s effects are mediated through pathways involving NADPH-generating enzymes, antioxidant genes, and factors like Nrf2 and Foxo1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combination of a quinoline core with a morpholine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[6-hydroxy-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-3,4-dihydroquinolin-1-yl]ethanone

InChI

InChI=1S/C19H28N2O3/c1-13-11-19(3,4)21(14(2)22)17-9-15(18(23)10-16(13)17)12-20-5-7-24-8-6-20/h9-10,13,23H,5-8,11-12H2,1-4H3

InChI Key

CLDZFILPNCZUKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)CN3CCOCC3)O)C(=O)C)(C)C

Origin of Product

United States

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